molecular formula C20H17BrN4O4 B4293462 N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide

N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B4293462
M. Wt: 457.3 g/mol
InChI Key: DPFPOYAJCNAOKL-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a quinoline core substituted with bromine, morpholine, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting with the functionalization of the quinoline coreThe reaction conditions often require the use of catalysts such as copper or iron salts and may involve heating under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions typically require specific conditions such as elevated temperatures, pressures, and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of substituted quinoline derivatives.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline core can intercalate with DNA, while the nitrobenzamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as N-(5-bromoquinolin-8-yl)-2-(4-iodophenoxy)propanamide and N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide .

Uniqueness

N-(5-bromoquinolin-8-yl)-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the combination of its bromine, morpholine, and nitrobenzamide substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O4/c21-16-4-5-17(19-14(16)2-1-7-22-19)23-20(26)15-12-13(25(27)28)3-6-18(15)24-8-10-29-11-9-24/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFPOYAJCNAOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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